molecular formula C14H10ClNO B14348558 2-[(4-Chlorophenoxy)methyl]benzonitrile

2-[(4-Chlorophenoxy)methyl]benzonitrile

Cat. No.: B14348558
M. Wt: 243.69 g/mol
InChI Key: GWJQVUKGIMZDKI-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]benzonitrile is an organic compound that features a benzonitrile core substituted with a 4-chlorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenoxy)methyl]benzonitrile typically involves the reaction of 4-chlorophenol with benzyl cyanide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the benzylic carbon of benzyl cyanide, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorophenoxy)methyl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenoxy)methyl]benzonitrile depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that have binding sites complementary to the structure of the compound.

Comparison with Similar Compounds

  • 2-[(4-Methylphenoxy)methyl]benzonitrile
  • 2-[(4-Ethylphenoxy)methyl]benzonitrile
  • 2-[(4-Fluorophenoxy)methyl]benzonitrile

Comparison: 2-[(4-Chlorophenoxy)methyl]benzonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. Compared to its methyl, ethyl, and fluorine analogs, the chlorine substituent can enhance the compound’s ability to participate in certain chemical reactions, such as nucleophilic aromatic substitution, and may also affect its biological activity by altering its interaction with target proteins.

Properties

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]benzonitrile

InChI

InChI=1S/C14H10ClNO/c15-13-5-7-14(8-6-13)17-10-12-4-2-1-3-11(12)9-16/h1-8H,10H2

InChI Key

GWJQVUKGIMZDKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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